molecular formula C19H17N3O3 B2477990 methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate CAS No. 320424-78-0

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

Cat. No. B2477990
CAS RN: 320424-78-0
M. Wt: 335.363
InChI Key: LRAAXHGBZDXPBZ-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms . It has been used in the synthesis of lead (II) complexes . Pyrazole derivatives are known for their wide range of applications, including use as dyes and pigments in the textile and food industries, in the production of polymers, and in various fields of biological activity .


Synthesis Analysis

The synthesis of this compound involves complex reactions. For instance, it has been used in the formation of lead (II) complexes in an aqueous-ethanolic solution . The compound reacts with other substances to yield new compounds. For example, it reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Molecular Structure Analysis

The molecular structure of this compound is complex. It forms part of the structure of lead (II) complexes, which have been studied using X-ray diffraction analysis . The structure of these complexes is determined by the possible coordination types of the lead (II) cations .


Chemical Reactions Analysis

This compound participates in various chemical reactions. For instance, it forms complexes with lead (II) cations in an aqueous-ethanolic solution . It also reacts with other substances to form new compounds .

Scientific Research Applications

Anticancer Properties

The compound’s structure suggests potential anticancer activity. Researchers have synthesized thiazolyl-pyrazole derivatives from this compound and evaluated their effects. Computational studies revealed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR). Notably, some derivatives exhibited cytotoxicity comparable to the standard drug Doxorubicin .

Antiviral and Antibacterial Applications

Heterocycles based on the 1,2,3-triazole moiety, similar to our compound, have demonstrated antiviral and antibacterial activities. While direct studies on this specific compound are limited, its structural features warrant investigation in these areas .

Fluorescent Substances and Dyes

Pyrazole derivatives, including our compound, have found applications in fluorescent substances and dyes. Their unique structures make them interesting candidates for developing novel fluorescent materials .

Agrochemicals

Thiazoles, a related class of heterocyclic compounds, have been used in agrochemicals. Although our compound is not directly studied in this context, its structural similarity to thiazoles suggests potential applications in crop protection .

Anti-inflammatory and Anticonvulsant Activities

Thiazole derivatives exhibit anti-inflammatory and anticonvulsant properties. While more research is needed on our specific compound, exploring its effects in these areas could be valuable .

Drug Design and Targeted Therapies

Given the compound’s binding affinity against EGFR, it may serve as a starting point for designing targeted anticancer agents. Investigating its interactions with other cancer-related biotargets could lead to novel therapies .

properties

IUPAC Name

methyl 4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-13-17(18(23)22(21-13)16-6-4-3-5-7-16)12-20-15-10-8-14(9-11-15)19(24)25-2/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQVKMAJIHVKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate

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